3-Fluoro-8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Fluoro-8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with fluorine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[321]octane typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactionsCommon reagents used in these steps include fluorinating agents like Selectfluor and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and sulfonyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Fluoro-8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutics .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-4-methylbicyclo[2.2.1]heptane
- 1-Fluoro-4-methylbicyclo[2.2.2]octane
- 1-Fluoro-3-methylbicyclo[1.1.1]pentane
Uniqueness
3-Fluoro-8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic structure with both fluorine and sulfonyl functional groups. This combination imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and specificity .
Properties
IUPAC Name |
3-fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2S/c1-9-6-13(4-5-14(9)16)20(18,19)17-11-2-3-12(17)8-10(15)7-11/h4-6,10-12H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHWMVZYAPRFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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